molecular formula C11H11N3O B170042 1-Allyl-3-(2-cyanophenyl)urea CAS No. 122372-27-4

1-Allyl-3-(2-cyanophenyl)urea

Cat. No. B170042
CAS RN: 122372-27-4
M. Wt: 201.22 g/mol
InChI Key: QVSRDJXDMRTCIY-UHFFFAOYSA-N
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Description

“1-Allyl-3-(2-cyanophenyl)urea” is a chemical compound with the molecular formula C11H11N3O . It is also known by its IUPAC name "1-(2-cyanophenyl)-3-prop-2-enylurea".


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 201.225 Da and the monoisotopic mass is 201.090210 Da .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not explicitly mentioned in the search results .

Scientific Research Applications

Urea and Its Derivatives in Biosensing

Urea and its derivatives are pivotal in the development of biosensors for detecting and quantifying urea concentration in various biological and environmental samples. These biosensors utilize urease enzyme as a bioreceptor element, with advancements in incorporating different nanoparticles and conducting polymers to enhance their performance and sensitivity. The significance of urea detection spans across medical diagnostics, environmental monitoring, and agricultural applications, suggesting a potential interest in exploring 1-Allyl-3-(2-cyanophenyl)urea within these contexts (Botewad et al., 2021).

Urease Inhibitors in Medical Applications

Research on urease inhibitors highlights their potential in treating infections and disorders associated with excessive urea or urease activity. For example, specific urea derivatives have been identified as potent urease inhibitors with applications in combating gastric and urinary tract infections caused by urease-producing pathogens. This suggests a possible research direction for this compound as a novel urease inhibitor with therapeutic applications (Kosikowska & Berlicki, 2011).

Hydrogen Storage and Energy Supply

Urea has been explored as a hydrogen carrier for fuel cells, offering a sustainable and safe energy supply. This research avenue opens up the possibility of investigating this compound in the context of energy storage and hydrogen release, given its unique structural properties that could influence hydrogen storage capacity and release kinetics (Rollinson et al., 2011).

Urea in Agriculture and Environmental Management

The role of urea and its metabolism in agriculture, particularly in relation to nitrogen fertilization, has been extensively studied. Urea derivatives can influence soil fertility, nitrogen release patterns, and environmental impact. Given the importance of urea in these contexts, research on this compound could explore its utility as a novel fertilizer with optimized nitrogen release profiles or as an environmental remediation agent (Jin et al., 2018).

Safety and Hazards

The specific safety and hazards associated with “1-Allyl-3-(2-cyanophenyl)urea” are not explicitly mentioned in the search results .

Future Directions

The specific future directions for “1-Allyl-3-(2-cyanophenyl)urea” are not explicitly mentioned in the search results .

properties

IUPAC Name

1-(2-cyanophenyl)-3-prop-2-enylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-7-13-11(15)14-10-6-4-3-5-9(10)8-12/h2-6H,1,7H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSRDJXDMRTCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558271
Record name N-(2-Cyanophenyl)-N'-prop-2-en-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122372-27-4
Record name N-(2-Cyanophenyl)-N'-prop-2-en-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of anthranilonitrile (10.0 g, 85 mmol) and allyl isocyanate (7.5 mL, 85 mmol) was slightly heated to dissolve. The resulting solution was allowed to stir at room temperature for two days. The solid was collected by filtration and washed with ether (10 mL) to give 14.4 g (100%) of 2-(3-allylureido)benzonitrile. An analytical sample was recrystallized from ethanol. IR (KBr): 3331, 3263, 2226 (CN), 1639 cm-1. 1H NMR (300 MHz, DMSO-d6): δ3.74 (p, 2H, CH2), 5.09 (q, 1H, =CH), 5.17 (q, 1H, =CH), 5.86 (m, 1H, CH), 7.09 (t, 2H, Ar--H), 7.56 (t, 1H, Ar--H), 7.67 (d, 1H, Ar--H), 8.43 (d, 1H, Ar--H), 7.65 (d, 1H, NH), 8.54 (s, 1H, NH). 13C NMR (75 MHz, DMSO-d6): δ41.47, 101.00, 114.97, 116.99, 120.61, 120.73, 122.22, 132.96, 133.83, 135.69, 142.66, 154.32. Anal. Calcd for C11H11N30 (201.23): C, 65.66; H, 5.51; N, 20.89. Found: C, 65.38; H, 5.51; N, 21.05.
Quantity
10 g
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Quantity
7.5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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